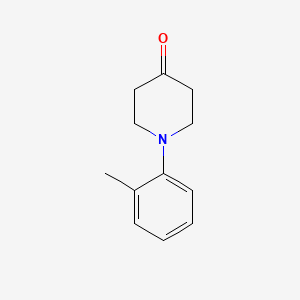
1-(2-Methylphenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidinone, where the piperidine ring is substituted with a 2-methylphenyl group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzylamine with 4-piperidone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-methylbenzylamine attacks the carbonyl carbon of 4-piperidone, followed by cyclization to form the piperidinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparación Con Compuestos Similares
1-Phenylpiperidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)piperidin-4-one: Similar structure with a chlorine substituent instead of a methyl group.
1-(2-Methoxyphenyl)piperidin-4-one: Similar structure with a methoxy group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)piperidin-4-one is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from other piperidinone derivatives .
Propiedades
IUPAC Name |
1-(2-methylphenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRRVZLEDFGBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626951 |
Source


|
| Record name | 1-(2-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218610-72-1 |
Source


|
| Record name | 1-(2-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














